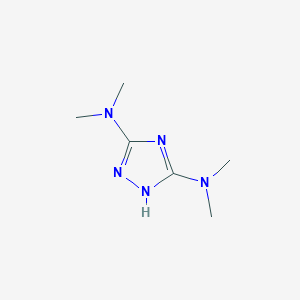
1,2-Benzenedithiol
概要
説明
1,2-Benzenedithiol is a clear light yellow liquid after melting . It is used in the preparation of Schiff base, which is employed to make new series of copper (II) and zinc (II) complexes .
Synthesis Analysis
1,2-Benzenedithiol can be prepared on a molar scale and isolated in 96% yield by a convenient one-pot procedure starting from benzenethiol . This method utilizes recent discoveries on the formation of dilithium 1,2-benzenedithiolate (2) via directed ortho-lithiation of lithium benzenethiolate .
Molecular Structure Analysis
The molecular formula of 1,2-Benzenedithiol is C6H6S2 . The average mass is 142.242 Da and the mono-isotopic mass is 141.991089 Da .
Chemical Reactions Analysis
1,2-Benzenedithiol is a common chelating agent in coordination chemistry and is useful for synthesizing many organosulfur compounds . It was first prepared in 1925 by P. C. Guha and M. N. Chakladar who diazotized 2-aminobenzenethiol .
Physical And Chemical Properties Analysis
1,2-Benzenedithiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 239.3±13.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol . The flash point is 103.9±0.0 °C . The index of refraction is 1.666 .
科学的研究の応用
Coordination Chemistry
1,2-Benzenedithiol is a common chelating agent in coordination chemistry . It is used to bind metal ions to form a coordination complex, which is a central metal atom or ion bonded to a surrounding array of molecules or anions .
Synthesis of Organosulfur Compounds
1,2-Benzenedithiol is useful for synthesizing many organosulfur compounds . Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .
Preparation of Schiff Base
1,2-Benzenedithiol is used in the preparation of Schiff base, which is employed to make new series of copper (II) and zinc (II) complexes . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Synthesis of Dithianes
1,2-Benzenedithiol reacts with ketones and aldehydes to form heterocycles called dithianes . The reaction is as follows:
C6H4(SH)2+RR′CO→C6H4(S)2CRR′+H2O
where represents a variety of metal centers. For example, it can react with (C5H5)2Ti to form a dithiolate complex.Triggering Aggregation in Non-Aqueous Nanocrystals
1,2-Benzenedithiol has been found to be effective at triggering aggregation in non-aqueous nanocrystals . This effect is attributed to stronger inter-nanocrystal linkages .
Synthesis of Dithiocatechol
1,2-Benzenedithiol was first prepared in 1925 by P. C. Guha and M. N. Chakladar who diazotized 2-aminobenzenethiol . This process led to the synthesis of a compound called dithiocatechol .
Control of Nanocrystal Film Morphology
1,2-Benzenedithiol has been used in studies seeking to control the morphology of spin-coated semiconducting nanocrystal films . This is potentially important for optoelectronic device applications .
Enhanced Light Scattering of ZnO Nanocrystal Films
1,2-Benzenedithiol has been found to enhance the light scattering of ZnO nanocrystal films . This could enable simpler processing of efficient ZnO photoelectrodes for dye-sensitized solar cells .
Safety And Hazards
1,2-Benzenedithiol is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
将来の方向性
1,2-Benzenedithiol has potential applications in solar cells . It is also used in the study of photoelectrodes in dye-sensitised solar cells (DSSCs) . The ability to control the morphology of spin-coated semiconducting nanocrystal films using solution-based methods is potentially important for optoelectronic device applications .
特性
IUPAC Name |
benzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVQLOKVMWBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871274 | |
| Record name | Benzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,2-Benzenedithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Benzenedithiol | |
CAS RN |
17534-15-5, 626-04-0 | |
| Record name | 1,2-Benzenedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,3-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BENZENEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















